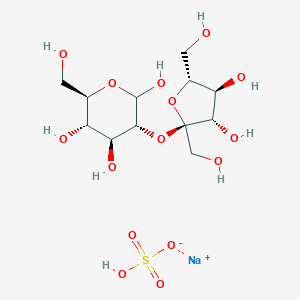![molecular formula C22H27FN2OS2 B232115 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)
3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been investigated in various studies.
Mécanisme D'action
The mechanism of action of 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol is not fully understood. However, it is believed to act as a serotonin and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This, in turn, is thought to result in increased mood and decreased anxiety.
Biochemical and Physiological Effects:
3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol has several biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that are involved in mood regulation. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it a useful tool for investigating the role of neurotransmitter systems in mood regulation. However, one limitation of using this compound is that it has not been extensively studied in humans, so its effects in humans are not well-understood.
Orientations Futures
There are several future directions for research on 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol. One area of research could be to investigate the effects of this compound in humans, to determine its potential as a treatment for mood disorders. Another area of research could be to investigate the effects of this compound on other neurotransmitter systems, to gain a better understanding of its mechanism of action. Additionally, research could be done to develop more efficient synthesis methods for this compound, to make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol involves several steps. The starting material for this synthesis is dibenzothiepin, which is reacted with 3-fluoro-8-(methylsulfanyl)aniline to form an intermediate compound. This intermediate compound is then reacted with piperazine and 1-bromo-3-chloropropane to form the final product, 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol.
Applications De Recherche Scientifique
3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol has been studied for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been investigated for its effects on neurotransmitter systems. This compound has been found to have an affinity for several neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors.
Propriétés
Formule moléculaire |
C22H27FN2OS2 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
3-[4-(9-fluoro-3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H27FN2OS2/c1-27-18-5-6-21-19(15-18)20(13-16-3-4-17(23)14-22(16)28-21)25-10-8-24(9-11-25)7-2-12-26/h3-6,14-15,20,26H,2,7-13H2,1H3 |
Clé InChI |
LPFRDGDSDQFNIT-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCCO)C=CC(=C3)F |
SMILES canonique |
CSC1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCCO)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)

![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)

![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)
![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)
![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)
![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)

